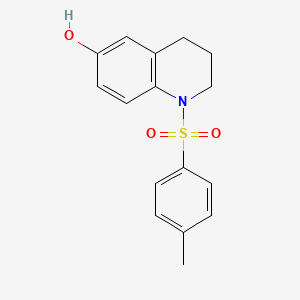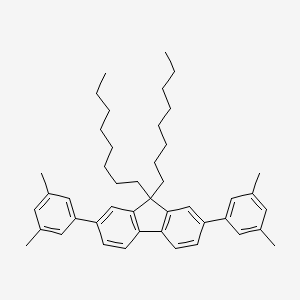
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is an organic compound that belongs to the class of fluorene derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics. The compound’s structure consists of a fluorene core substituted with two 3,5-dimethylphenyl groups at the 2 and 7 positions and two octyl groups at the 9 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The fluorene core is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki Coupling: The brominated fluorene is then subjected to a Suzuki coupling reaction with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst to introduce the 3,5-dimethylphenyl groups.
Alkylation: Finally, the 9 position of the fluorene is alkylated with octyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the octyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce dihydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated fluorene derivatives.
科学的研究の応用
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitting material in OLEDs due to its excellent luminescent properties.
Organic Photovoltaics (OPVs): It serves as a donor material in OPVs, contributing to the efficiency of light absorption and charge transport.
Field-Effect Transistors (FETs): The compound is employed in the fabrication of FETs, where it acts as a semiconducting material with high charge mobility.
Sensors: Its unique optical properties make it suitable for use in chemical and biological sensors.
作用機序
The mechanism of action of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene in optoelectronic devices involves the following steps:
Exciton Generation: Upon excitation, the compound generates excitons (electron-hole pairs) that migrate through the material.
Charge Transport: The excitons dissociate into free charge carriers (electrons and holes) that are transported to the respective electrodes.
Recombination: In OLEDs, the electrons and holes recombine to emit light, while in OPVs, the charges are collected to generate electrical current.
類似化合物との比較
Similar Compounds
2,7-bis(4-biphenyl)-9,9-dioctylfluorene: Similar structure with biphenyl groups instead of 3,5-dimethylphenyl groups.
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylcarbazole: Similar structure with a carbazole core instead of a fluorene core.
Uniqueness
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of 3,5-dimethylphenyl groups enhances its stability and luminescence, making it particularly suitable for high-performance optoelectronic applications.
特性
CAS番号 |
874816-14-5 |
|---|---|
分子式 |
C45H58 |
分子量 |
598.9 g/mol |
IUPAC名 |
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C45H58/c1-7-9-11-13-15-17-23-45(24-18-16-14-12-10-8-2)43-31-37(39-27-33(3)25-34(4)28-39)19-21-41(43)42-22-20-38(32-44(42)45)40-29-35(5)26-36(6)30-40/h19-22,25-32H,7-18,23-24H2,1-6H3 |
InChIキー |
OCAKDIKDJQMGEN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C)C)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C)C)CCCCCCCC |
関連するCAS |
874816-14-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
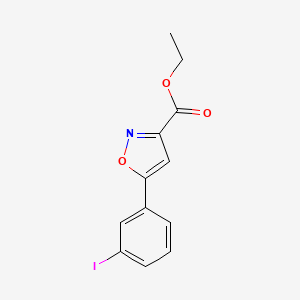

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

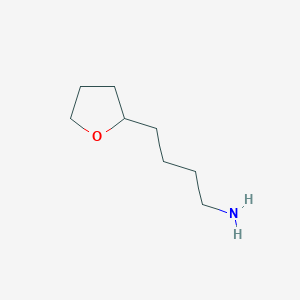
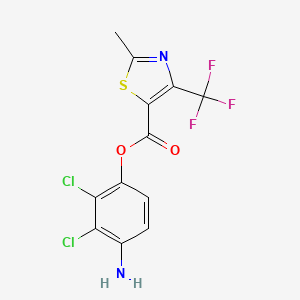
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
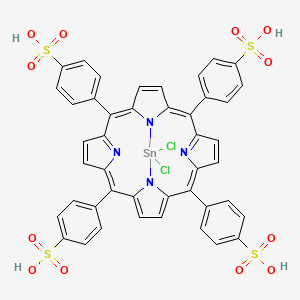

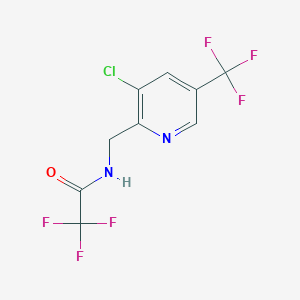
![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
